Benserazide can be synthesized through several methods, typically involving the reaction of hydrazine derivatives with appropriate carbonyl compounds. One common synthesis route involves the condensation of 2-amino-3-hydroxypropanoic acid with a substituted phenylhydrazine, resulting in the formation of benserazide. The reaction conditions often require careful control of temperature and pH to optimize yield and purity.
Technical details regarding synthesis may include:
The molecular structure of benserazide can be represented by its IUPAC name: 2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide. The compound exhibits a complex arrangement characterized by multiple functional groups including hydroxyl and amino groups which contribute to its biological activity .
The three-dimensional structure reveals hydrogen bonding capabilities due to the presence of hydroxyl groups, which are crucial for its interaction with biological targets .
Benserazide participates in various chemical reactions typical for hydrazides. Notably, it can undergo:
These reactions are significant for its utility in medicinal chemistry where modifications can enhance pharmacokinetic properties or biological activity.
Benserazide functions primarily as a dopa decarboxylase inhibitor. By inhibiting this enzyme, it prevents the conversion of levodopa into dopamine outside the central nervous system, thereby increasing the availability of levodopa that can cross the blood-brain barrier. This mechanism reduces peripheral side effects such as nausea and cardiovascular issues associated with elevated dopamine levels in non-central nervous tissues .
The efficacy of benserazide is demonstrated through pharmacokinetic studies showing significant absorption rates (66%-74%) when administered orally. Peak plasma concentrations occur approximately one hour post-administration .
Benserazide exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 257.246 g/mol |
Solubility | 5.15 mg/mL |
LogP (Partition Coefficient) | -2.3 |
pKa (Strongest Acidic) | 8.66 |
pKa (Strongest Basic) | 7.48 |
Polar Surface Area | 148.07 Ų |
Hydrogen Bond Donor Count | 7 |
Hydrogen Bond Acceptor Count | 7 |
These properties indicate that benserazide is relatively hydrophilic with multiple sites for hydrogen bonding, which may influence its solubility and interaction with biological macromolecules .
Benserazide's primary application lies in its role as a co-medication in Parkinson's disease management when combined with levodopa. This combination therapy is widely used due to its effectiveness in alleviating symptoms while minimizing adverse effects associated with dopamine fluctuations.
Additionally, research has explored its potential applications beyond Parkinson's disease, including studies on supramolecular complexation with hydroxypropyl-beta-cyclodextrin to enhance solubility and bioavailability . Furthermore, there are ongoing investigations into its use for other conditions such as beta thalassemia due to its orphan drug designation by regulatory agencies .
Benserazide ((S)-2-amino-3-hydroxy-N’-(2,3,4-trihydroxybenzyl)propanehydrazide) is a potent, competitive inhibitor of aromatic L-amino acid decarboxylase (AADC), an enzyme critical for metabolizing levodopa (L-DOPA) to dopamine. This inhibition forms the cornerstone of its application in Parkinson’s disease (PD).
Benserazide exhibits strict peripheral selectivity under standard therapeutic doses due to its inability to cross the intact blood-brain barrier (BBB). By inhibiting peripheral AADC, it increases the bioavailability of orally administered L-DOPA for CNS uptake, where endogenous AADC converts it to dopamine. This reduces peripheral side effects like nausea and cardiovascular disturbances associated with systemic dopamine elevation [1] [9]. However, high-dose studies (50 mg/kg in rodents) demonstrate partial BBB penetration, leading to central AADC inhibition and reduced striatal dopamine synthesis [2] [5]. This dose-dependent effect necessitates careful dosing in clinical applications to preserve central efficacy.
Table 1: Selectivity Profile of Benserazide
Dose Range | BBB Penetration | AADC Inhibition Site | Functional Outcome |
---|---|---|---|
Standard (10–15 mg/kg) | Minimal | Peripheral | Enhanced central L-DOPA delivery |
High (≥50 mg/kg) | Significant | Peripheral + Central | Reduced striatal dopamine synthesis |
Benserazide undergoes rapid hydrolysis in the intestinal mucosa and liver to form its primary active metabolite, trihydroxybenzylhydrazine (THBH). THBH is a more potent AADC inhibitor than the parent compound and primarily mediates the protection of L-DOPA from peripheral decarboxylation. This metabolite binds the pyridoxal phosphate (PLP) cofactor of AADC, irreversibly inactivating the enzyme [1] [9]. The metabolism of benserazide to THBH ensures sustained enzyme inhibition, with peak effects occurring within 1 hour of oral administration and urinary excretion of metabolites predominantly within 12 hours [1].
Beyond neurology, benserazide inhibits cystathionine beta-synthase (CBS), a pyridoxal-dependent enzyme responsible for hydrogen sulfide (H₂S) biosynthesis.
Benserazide binds the PLP cofactor in CBS, reducing H₂S production by ~90% at 100 μM concentrations. This is significant because tumor cells overexpress CBS, exploiting H₂S to promote angiogenesis, metastasis, and chemoresistance. Molecular docking reveals a strong binding affinity between benserazide and CBS (free energy: −98.241 kJ/mol), validated by cellular thermal shift assays showing protein stabilization upon binding [4] [6].
Table 2: Benserazide as a CBS Inhibitor
Parameter | Effect | Experimental Evidence |
---|---|---|
H₂S Reduction | ~90% decrease vs. controls | Recombinant CBS assays [4] |
Binding Affinity | ΔG = −98.241 kJ/mol | Molecular docking simulations [4] |
Target Selectivity | PLP-dependent enzymes | Competitive inhibition kinetics [6] |
H₂S modulates protein function via S-sulfhydration, a post-translational modification. Benserazide suppresses S-sulfhydration of SIRT1, a NAD⁺-dependent deacetylase regulating metabolism and stress responses. Hypersulfhydration in cancer cells inactivates SIRT1, upregulating HIF-1α and VEGF pathways. Benserazide restores SIRT1 activity, downregulating these pathways and impairing tumor angiogenesis and growth [4] [10].
Benserazide enhances the efficacy of conventional chemotherapeutics by targeting metabolic vulnerabilities in cancer cells.
In non-small cell lung cancer (NSCLC), esophageal squamous cell carcinoma (KYSE450), and colon cancer (HCT8) models, benserazide synergizes with paclitaxel:
Similar synergy occurs with cisplatin. Benserazide inhibits hexokinase 2 (HK2), a glycolytic enzyme overexpressed in cisplatin-resistant NSCLC. By blocking HK2, benserazide depletes ATP, exacerbating DNA damage from cisplatin and reversing chemoresistance [6].
Table 3: Synergistic Effects of Benserazide with Chemotherapeutics
Therapeutic Combination | Molecular Targets | Observed Outcomes |
---|---|---|
Benserazide + Paclitaxel | HIF-1α/VEGF, SIRT1 | Reduced angiogenesis and lymph node metastasis [4] |
Benserazide + Cisplatin | HK2, ATP synthesis | Restored cisplatin sensitivity in NSCLC [6] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7